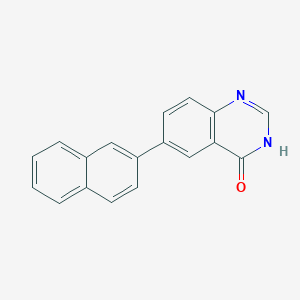

6-(Naphthalene-2-yl)-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2O |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

6-naphthalen-2-yl-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H12N2O/c21-18-16-10-15(7-8-17(16)19-11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,19,20,21) |

InChI Key |

YTNXFIIOXVCJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)N=CNC4=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Naphthalene 2 Yl 3h Quinazolin 4 One and Its Analogues

Established Reaction Pathways for the Synthesis of 6-(Naphthalene-2-yl)-3H-quinazolin-4-one

The synthesis of the quinazolin-4(3H)-one core, the central structure of this compound, has been approached through various established methods. These pathways typically involve the construction of the pyrimidinone ring onto a pre-functionalized benzene ring.

One of the most common approaches involves the condensation of anthranilic acid derivatives with a suitable source for the C2 carbon of the quinazolinone ring. For instance, a general and straightforward synthesis involves refluxing a substituted anthranilic acid with an appropriate isothiocyanate in the presence of a base like triethylamine in ethanol. nih.gov This is followed by alkylation and subsequent reaction with hydrazine hydrate to yield the final quinazolinone hydrazide derivatives. nih.gov

Another widely used method is the reaction of 2-aminobenzamides with aldehydes, which form aminal intermediates that are then oxidized to the quinazolinone product. nih.gov Various oxidizing agents and catalysts, including copper, iron, and iodine, have been employed for this transformation. nih.gov Metal-free conditions have also been developed, such as using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful tool for constructing the quinazolinone scaffold. mdpi.com Palladium-catalyzed MCRs, for example, can utilize 2-haloanilines, a carbon monoxide source, and an amine to build the heterocyclic system in a one-pot fashion. mdpi.com These methods offer the advantage of rapidly assembling complex molecules from simple, readily available starting materials. mdpi.com

A classic route involves the use of isatoic anhydride, which reacts with amines and a one-carbon source, such as orthoesters, to form the quinazolinone ring. nih.govresearchgate.net This method is versatile and has been adapted for various synthetic approaches, including those employing green chemistry principles.

Optimization and Development of Novel Synthetic Routes to this compound

Research continues to focus on optimizing existing synthetic routes and developing novel pathways to improve efficiency, yield, and substrate scope. Challenges with traditional methods include the need for harsh reaction conditions, expensive metal catalysts, or multiple synthetic steps. researchgate.net

Recent advancements have focused on metal-free synthesis and the use of more efficient catalysts. An iodine-catalyzed multicomponent reaction of indoles, glyoxylic acid or DMSO, and aliphatic amines represents a novel approach to synthesize quinazolinone derivatives through the oxygenative cleavage of the C=C double bonds of indoles. researchgate.net This method is noted for its mild conditions and high efficiency. researchgate.net

Another innovative, metal-free oxidative procedure involves the reaction of o-aminobenzamides with styrenes. mdpi.com This method proceeds via the direct oxidation-cyclization of in-situ generated aldehydes from styrenes, offering a sustainable and cost-effective route that avoids hazardous materials. mdpi.com The reaction is typically carried out at elevated temperatures in a solvent like DMSO with an oxidant such as di-tert-butyl peroxide (DTBP). mdpi.com

The table below summarizes an example of optimized reaction conditions for a metal-free synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrene, a model reaction for this class of compounds.

| Entry | Oxidant | Solvent | Additive | Temperature (°C) | Yield (%) |

| 1 | TBHP | Neat | - | 120 | 56 |

| 2 | DTBP | DMSO | p-TsOH | 120 | 85 |

| 3 | TBHP | DMSO | p-TsOH | 120 | 72 |

| 4 | DTBP | Dioxane | p-TsOH | 120 | 65 |

| 5 | DTBP | Toluene | p-TsOH | 120 | 58 |

This table is based on data for a model reaction and illustrates the optimization process for synthesizing the quinazolinone core. mdpi.com

Palladium-catalyzed reactions have also been refined to eliminate the need for high-pressure carbon monoxide. One such method involves a three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which undergoes insertion and cyclization in a single step. mdpi.com This approach tolerates bulky substrates, including those with naphthalene (B1677914) moieties. mdpi.com

Strategies for Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity is crucial when synthesizing substituted quinazolinones, ensuring that functional groups are introduced at the desired positions on the heterocyclic core or its substituents. In the context of this compound, regioselectivity can apply to substitutions on the quinazolinone ring (e.g., at the N1, N3, C2, C5, C7, or C8 positions) or on the naphthalene moiety itself.

For the quinazolinone core, regioselective functionalization can be achieved through various modern synthetic methods. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool to directly introduce substituents at specific carbon atoms of the quinazolinone scaffold, avoiding the need for pre-functionalized starting materials. rsc.orgchim.it

In cases where stereocenters are introduced, controlling the stereochemistry is paramount. For example, in the synthesis of hexahydro- mdpi.comnih.govchim.ittriazolo[4,3-a]quinazolin-9-ones, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides was found to proceed with angular regioselectivity, independent of the stereochemistry of the starting pyrimidinone. nih.gov This highlights how the inherent reactivity of the heterocyclic system can dictate the regiochemical outcome of cyclization reactions. nih.gov

Functionalization of the Quinazolinone Core in this compound Derivatives

Once the this compound scaffold is assembled, further diversification can be achieved by functionalizing the quinazolinone core. This allows for the synthesis of a library of related compounds for various applications. rsc.org

Key strategies for functionalizing the quinazolinone core include:

C-H Functionalization: This modern approach allows for the direct attachment of various groups (aryl, alkyl, amino, etc.) to the carbon skeleton of the quinazolinone. rsc.org Transition metals like palladium, rhodium, and copper are often used to catalyze these reactions, enabling selective functionalization at positions that are otherwise difficult to access. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Positions on the quinazolinone ring that are activated by electron-withdrawing groups can undergo SNAr reactions. For example, a leaving group at the C4 position can be displaced by various nucleophiles. chim.it

Alkylation/Acylation: The nitrogen atoms of the quinazolinone ring (N1 and N3) can be functionalized through alkylation or acylation reactions. For instance, the hydrogen at the N3 position can be substituted by reacting the quinazolinone with various electrophiles. researchgate.net A three-step synthesis of 6-amino-3(H)-quinazolin-4-ones involves nitration at the 6-position, followed by reduction, and then acylation of the newly formed amino group. researchgate.net

The following table provides examples of transition metal-catalyzed C-H functionalization reactions on the quinazolinone scaffold, which are applicable for creating derivatives.

| Reaction Type | Catalyst | Position Functionalized | Reference |

| Arylation | Palladium (Pd) | C2, C5, C8 | rsc.org |

| Amination | Rhodium (Rh) | C2 | rsc.org |

| Acetoxylation | Palladium (Pd) | C2 | rsc.org |

| Halogenation | Palladium (Pd) | C8 | rsc.org |

This table illustrates the versatility of C-H functionalization for modifying the quinazolinone core.

Synthetic Modifications of the Naphthalene-2-yl Moiety within the this compound Scaffold

The naphthalene-2-yl substituent at the C6 position of the quinazolinone offers another site for chemical modification, allowing for the synthesis of diverse analogues. The functionalization of naphthalene itself is a well-studied area of organic chemistry. researchgate.net

Traditional methods for naphthalene functionalization rely on electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be challenging. researchgate.netnih.gov Modern synthetic methods have provided more precise control. Transition metal-catalyzed C-H functionalization has become a reliable tool for the regioselective modification of naphthalene derivatives. researchgate.net Depending on the directing group and reaction conditions, it is possible to functionalize nearly all positions of the naphthalene ring. researchgate.net

For a 2-substituted naphthalene moiety, as in the target compound, further substitution patterns would be governed by the directing effects of the existing substituent and the quinazolinone core attached at the C6 position of the benzene ring. For instance, palladium-catalyzed halogenation reactions of 1-naphthaldehydes have shown that regioselectivity can be switched between the C2 and C8 positions by the presence or absence of an amine additive. researchgate.net Such strategies could potentially be adapted for the selective functionalization of the naphthalene ring in the target scaffold.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign methods for the synthesis of quinazolin-4(3H)-ones. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Key green chemistry strategies include:

Use of Green Solvents: Water and deep eutectic solvents (DES) have been employed as environmentally friendly reaction media. nih.govresearchgate.net For example, a three-component reaction of isatoic anhydride, an amine, and an aldehyde has been successfully carried out in water using taurine as an organocatalyst. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net The one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester has been efficiently performed in a microwave reactor. researchgate.net

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. A β-cyclodextrin-SO3H catalyst has been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. rsc.org This catalyst was shown to be recyclable for at least three runs without a significant loss of activity. rsc.org

Metal-Free and Catalyst-Free Reactions: As previously mentioned, synthetic routes that avoid the use of heavy metals or any catalyst at all are highly desirable. mdpi.com The oxidative cleavage of styrenes with o-aminobenzamides is an example of a catalyst-free reaction that aligns with green chemistry principles. mdpi.com

The table below compares a conventional synthesis method with a green, microwave-assisted approach for a 3-substituted quinazolinone.

| Method | Solvent | Energy Source | Reaction Time | Yield (%) |

| Conventional | Ethanol | Reflux | 6-8 hours | ~60-70 |

| Microwave | Ethanol | Microwaves (120°C) | 10-15 minutes | 48-85 |

This table illustrates the advantages of using microwave-assisted synthesis. researchgate.net

An article focusing solely on the preclinical biological activity of This compound cannot be generated at this time. A comprehensive search of available scientific literature did not yield specific research data for this particular compound corresponding to the detailed outline requested.

The provided search results contain information on the broader classes of quinazolin-4(3H)-one and naphthalene-containing derivatives. These studies indicate that compounds with these core structures exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govnih.govmdpi.com However, specific experimental data—such as enzyme inhibition constants, receptor binding affinities, IC50 values in cell-based assays, or antimicrobial spectrums—for the exact molecule of this compound were not found.

Generating content for the specified outline would require extrapolating findings from related but distinct molecules, which would not adhere to the strict focus on the single, specified compound. Therefore, in the absence of direct preclinical studies on this compound, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements for each subsection.

Preclinical Biological Activity Profiles and Mechanistic Investigations of 6 Naphthalene 2 Yl 3h Quinazolin 4 One

Molecular Mechanism of Action of 6-(Naphthalene-2-yl)-3H-quinazolin-4-one

Detailed investigations into the molecular mechanism of action for this compound have not been reported in the available scientific literature. While the quinazolin-4-one scaffold is known to be a versatile pharmacophore in the development of anticancer agents, the specific molecular interactions and downstream effects of this particular derivative remain uncharacterized.

No studies have been published that identify or validate specific molecular targets for this compound. Research on other quinazolinone derivatives has identified various molecular targets, including receptor tyrosine kinases like EGFR, VEGFR-2, and PDGFR-β, as well as other kinases such as ALK, PI3K, AKT, CDK2, and HER2. nih.govnih.govnih.gov Additionally, some quinazolinones have been shown to interact with tubulin and G-quadruplex DNA. nih.govresearchgate.net However, it has not been determined if this compound interacts with any of these or other targets.

There is no available data elucidating the specific intracellular signaling pathways modulated by this compound. Studies on other compounds within the quinazolin-4-one class have demonstrated modulation of pathways such as the ALK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov Without specific research on this compound, its effects on these or any other signaling cascades are unknown.

No gene expression or proteomic profiling studies have been conducted to analyze cellular responses to treatment with this compound. Such studies are essential for understanding the broader biological impact of a compound and for identifying potential biomarkers of response or resistance. researchgate.netnih.gov

The specific interactions of this compound with key biological macromolecules such as proteins and nucleic acids have not been investigated. While molecular modeling and biophysical assays have been used to study the interactions of other quinazolinones with their targets, this information is not available for this compound. nih.govnih.gov

Preclinical In Vivo Efficacy Studies of this compound

No preclinical in vivo efficacy studies for this compound in any established animal models of disease have been reported in the scientific literature. Therefore, its potential therapeutic effects in a living organism are currently unknown.

Pharmacodynamic Biomarker Analysis in Preclinical Studies of this compound

Extensive searches of scientific literature and publicly available preclinical data have revealed no specific studies detailing the pharmacodynamic biomarker analysis of the chemical compound this compound. While the quinazolin-4(3H)-one core is a recognized pharmacophore present in numerous biologically active molecules, research delineating the specific molecular targets, mechanism of action, and subsequent downstream biological effects of the 6-(naphthalene-2-yl) substituted derivative is not available in the public domain.

The general class of quinazolin-4(3H)-one derivatives has been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.netmdpi.com Mechanistic studies of other compounds within this class have identified various cellular targets, such as tyrosine kinases (including EGFR, HER2, and VEGFR2), aurora kinase A, poly(ADP-ribose) polymerase-1 (PARP1), bromodomain containing protein 4 (BRD4), and histone deacetylase 6 (HDAC6). nih.govnih.govnih.govnih.gov Pharmacodynamic biomarkers for these other quinazolinone derivatives would logically include the modulation of their respective targets, for instance, changes in protein phosphorylation for kinase inhibitors or alterations in acetylation for HDAC inhibitors.

One study on a structurally related but distinct compound, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, demonstrated potent inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines, leading to G2/M cell cycle arrest. nih.gov For such a compound, relevant pharmacodynamic biomarkers could include the degree of tubulin polymerization, cell cycle analysis, and markers of apoptosis. However, it is crucial to note that the substitution pattern and even the core structure differ from this compound, and therefore, these findings cannot be directly extrapolated.

Without dedicated preclinical studies on this compound, it is not possible to provide specific data on its pharmacodynamic biomarkers. The identification and validation of such biomarkers would require initial in vitro screening to determine its biological targets, followed by in vitro and in vivo studies to measure the dose-dependent effects on these targets and downstream pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Naphthalene 2 Yl 3h Quinazolin 4 One Derivatives

Impact of Substituent Effects on the Quinazolinone Core on Biological Activity

The quinazolin-4-one scaffold is a well-established pharmacophore, and modifications to its core structure, particularly at the 6-position, have been shown to significantly influence biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies on a variety of 6-substituted quinazolin-4-one derivatives have revealed that the nature of the substituent at this position can modulate potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Generally, the introduction of substituents at the 6-position can impact the electronic environment of the entire quinazolinone ring system, which in turn can affect interactions with biological targets. For instance, the presence of electron-donating or electron-withdrawing groups can alter the pKa of the quinazolinone nitrogen atoms, influencing their ability to form hydrogen bonds or engage in other non-covalent interactions within a receptor's binding site. mdpi.com

In the context of anticancer activity, particularly as inhibitors of protein kinases like EGFR, the 6-position is a critical site for modification. nih.govnih.gov Studies on 6-substituted quinazoline (B50416) derivatives have demonstrated that the introduction of aryl or heteroaryl groups can lead to potent inhibitory activity. nih.gov The size, shape, and electronic properties of these substituents are key determinants of their efficacy. For example, the introduction of an arylidene-semicarbazone moiety at the C-6 position of a quinazoline core has yielded compounds with higher antiproliferative activity than the reference drug afatinib (B358) in certain cancer cell lines. mdpi.com

The following table, derived from studies on various 6-substituted quinazolin-4-one analogues, illustrates the impact of different substituents on biological activity.

| Substituent at 6-Position | General Effect on Biological Activity | Illustrative Target Class |

| Small Alkyl Groups | Can modulate lipophilicity and metabolic stability. | Various |

| Halogens (F, Cl, Br) | Can enhance binding affinity through halogen bonding and alter electronic properties. nih.gov | Kinases, Antimicrobial Targets |

| Aryl/Heteroaryl Groups | Can provide additional binding interactions (e.g., pi-stacking) and improve potency. nih.gov | Protein Kinases, Anticancer |

| Aryloxyl Groups | Can introduce flexibility and new interaction points, leading to potent antitumor activity. nih.govresearchgate.net | EGFR-TKIs |

| Nitro Group | Can act as an electron-withdrawing group, influencing electronic interactions and has been explored for anticancer activity. nih.gov | EGFR |

Influence of Modifications to the Naphthalene-2-yl Moiety on Potency and Selectivity

The naphthalene (B1677914) ring, being a large, hydrophobic, and electron-rich system, likely engages in significant van der Waals and pi-stacking interactions within the target's binding pocket. Modifications to this moiety would be expected to have a profound effect on these interactions.

Potential Modification Strategies and Their Hypothesized Effects:

Substitution on the Naphthalene Ring: Introducing substituents at various positions of the naphthalene ring could fine-tune the electronic and steric properties of the molecule.

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂): Could introduce new polar contacts or halogen bonds, potentially increasing binding affinity and altering selectivity. mdpi.com

Bulky groups: The introduction of bulky substituents could either enhance binding by filling a hydrophobic pocket or cause steric hindrance, leading to a decrease in activity.

Positional Isomerism: Changing the point of attachment from the 2-position to the 1-position of the naphthalene ring would significantly alter the geometry of the molecule. This would directly impact how the naphthalene moiety is presented to the binding site, likely leading to a substantial change in biological activity.

The table below outlines hypothetical modifications and their potential impact, drawing parallels from studies on other 6-aryl quinazolinone derivatives.

| Modification to Naphthalene-2-yl Moiety | Potential Impact on Potency | Potential Impact on Selectivity |

| Introduction of a hydroxyl group | Could introduce a new hydrogen bond donor/acceptor, potentially increasing potency. | May alter selectivity by favoring targets with complementary hydrogen bonding residues. |

| Introduction of a halogen | May increase potency through halogen bonding and improved hydrophobic interactions. | Could influence selectivity based on the specific electronic and steric requirements of the target. |

| Introduction of an amino group | Could introduce a key hydrogen bond and serve as a point for further derivatization. | May significantly alter the selectivity profile due to the introduction of a basic center. |

| Replacement with a smaller aryl group (e.g., phenyl) | Likely to decrease potency if the full extent of the naphthalene ring is required for optimal binding. | May increase selectivity for targets with smaller binding pockets. |

Conformational Analysis and its Correlation with the Biological Activity of 6-(Naphthalene-2-yl)-3H-quinazolin-4-one Analogues

Detailed conformational analysis of this compound analogues is not extensively reported in the literature. However, understanding the conformational preferences of these molecules is crucial for rationalizing their biological activity.

The key conformational feature of this series is the rotational freedom around the single bond connecting the quinazolinone core and the naphthalene-2-yl moiety. The dihedral angle of this bond will determine the relative orientation of the two aromatic systems, which is critical for how the molecule fits into a biological target's binding site.

Computational modeling techniques, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, would be invaluable in exploring the conformational landscape of these molecules. Such studies could identify low-energy conformers and provide insights into the energetic barriers for rotation.

It is hypothesized that the biologically active conformation is one that allows for optimal interactions of both the quinazolinone core and the naphthalene-2-yl moiety with the target protein. For instance, in a kinase inhibitor, the quinazolinone core might anchor the molecule in the ATP-binding site through hydrogen bonds, while the naphthalene group could extend into a hydrophobic pocket. The conformational flexibility would need to allow for the adoption of this specific binding mode.

Studies on related biaryl systems have shown that restricted rotation can sometimes lead to an increase in activity by pre-organizing the molecule in its bioactive conformation and reducing the entropic penalty upon binding. Therefore, introducing substituents ortho to the linking bond on either the quinazolinone or naphthalene ring could be a strategy to influence the conformational preference and potentially enhance biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for the this compound Series

Pharmacophore modeling is a powerful ligand-based drug design technique that can be applied to a series of active compounds to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For the this compound series, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group at the 3-position of the quinazolinone ring is a potential hydrogen bond donor.

Aromatic Rings: Both the quinazolinone and naphthalene ring systems would be represented as aromatic/hydrophobic features, crucial for pi-stacking and hydrophobic interactions.

A hypothetical pharmacophore model for this series could be generated based on the alignment of several active analogues. This model would serve as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity.

Ligand-based drug design could also involve the creation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govunar.ac.idresearchgate.net These models would quantitatively correlate the 3D steric and electrostatic fields of the molecules with their biological activities, providing a deeper understanding of the SAR and guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijprajournal.com For the this compound series, a QSAR study would involve calculating a set of molecular descriptors for each analogue and then using statistical methods to build a predictive model.

Key Steps in a QSAR Study:

Data Set Collection: A series of this compound derivatives with their corresponding biological activity data (e.g., IC₅₀ values) would be required.

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

While a specific QSAR model for this series is not available, studies on other 6-aryl-quinazolin-4-amine inhibitors have successfully employed 3D-QSAR to understand structure-activity correlations. nih.gov Such models have highlighted the importance of steric and electrostatic fields in determining the biological activity of these compounds.

Rational Design Strategies for Optimizing the Activity of this compound

Based on the general principles of SAR for quinazolinone derivatives and the hypothetical considerations for the 6-(naphthalene-2-yl) moiety, several rational design strategies can be proposed to optimize the biological activity of this series.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based design would be the most powerful approach. Molecular docking could be used to predict the binding mode of this compound within the active site. This information would then guide the design of new analogues with improved interactions. For example, if a specific pocket in the receptor is identified, the naphthalene moiety could be modified to better fill that pocket.

Scaffold Hopping and Bioisosteric Replacement: The naphthalene ring could be replaced with other bicyclic aromatic or heteroaromatic systems (e.g., quinoline, indole, benzofuran) to explore new chemical space and potentially improve properties like solubility or metabolic stability while maintaining key binding interactions.

Fragment-Based Drug Design: The quinazolinone core and the naphthalene-2-yl moiety can be considered as two key fragments. These could be linked with different linkers or the fragments themselves could be optimized independently before being combined to generate novel analogues.

The following table summarizes potential rational design strategies.

| Design Strategy | Approach | Expected Outcome |

| Systematic Substitution | Introduce a variety of small substituents at different positions of the naphthalene ring. | Fine-tuning of potency and selectivity; identification of key interaction points. |

| Bioisosteric Replacement | Replace the naphthalene ring with other aromatic systems. | Improved pharmacokinetic properties and potentially novel binding modes. |

| Linker Modification | If a linker is introduced between the quinazolinone and naphthalene moieties, its length and flexibility can be varied. | Optimization of the relative orientation of the two key fragments for enhanced binding. |

| Introduction of Solubilizing Groups | Add polar groups to the naphthalene moiety or other positions. | Improved aqueous solubility and better pharmacokinetic profile. |

Computational and Theoretical Investigations of 6 Naphthalene 2 Yl 3h Quinazolin 4 One

Molecular Docking Studies for Predicting Binding Modes of 6-(Naphthalene-2-yl)-3H-quinazolin-4-one with Target Proteins

Molecular docking is a pivotal computational technique in drug discovery, employed to predict the preferred orientation of a ligand when bound to a target protein. This method facilitates the understanding of binding modes and affinities, which is crucial for designing and optimizing novel therapeutic agents. For this compound, a compound belonging to the versatile quinazolinone class of heterocycles, molecular docking studies are instrumental in elucidating its potential interactions with various biological targets. Quinazolinone derivatives are frequently investigated as inhibitors of protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer. ekb.egmdpi.com

Prominent protein targets for quinazolinone-based compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are receptor tyrosine kinases implicated in tumor growth and angiogenesis. tbzmed.ac.irtbzmed.ac.ir Molecular docking simulations of quinazolinone analogues into the ATP-binding site of these kinases have revealed a common binding pattern. The quinazolinone scaffold typically forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase domain. nih.gov For instance, the nitrogen atom at position 1 and the carbonyl group at position 4 of the quinazolinone core are often involved in these crucial interactions. researchgate.net

The structural architecture of this compound suggests that the naphthalene (B1677914) moiety at the 6-position likely occupies a hydrophobic pocket within the ATP-binding site. nih.gov This bulky aromatic group can engage in favorable π-π stacking and hydrophobic interactions with surrounding amino acid residues, thereby enhancing the binding affinity and selectivity of the compound. iftmuniversity.ac.in The specific interactions can vary depending on the topology and amino acid composition of the target protein's active site. For example, in VEGFR-2, the hydrophobic pocket is adjacent to the adenine (B156593) binding site, and accommodating bulky substituents at the 6-position of the quinazolinone ring can be crucial for potent inhibition. mdpi.com

To illustrate the binding potential of this scaffold, the following table summarizes molecular docking results for a selection of structurally related quinazolinone derivatives against various protein kinase targets. These examples from the literature provide insights into the likely binding energies and key interactions that could be expected for this compound.

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinazolinone-morpholine hybrid | VEGFR1 | -11.744 | Not specified | nih.gov |

| Quinazolinone-morpholine hybrid | VEGFR2 | -12.407 | Not specified | nih.gov |

| Quinazolinone-morpholine hybrid | EGFR | -10.359 | Not specified | nih.gov |

| 2,3-disubstituted-4-(3H)-quinazolinone | COX-2 | -131.508 to -108.418 (Re-rank Score) | Not specified | researchgate.netunair.ac.id |

| Quinazolinone N-acetohydrazide derivative | VEGFR-2 | Not specified | Not specified | nih.gov |

| Quinazoline (B50416) sulfonamide derivative | EGFRT790M | Not specified | Not specified | nih.gov |

| Quinazoline sulfonamide derivative | VEGFR-2 | Not specified | Not specified | nih.gov |

Note: The docking scores and methodologies can vary between different studies.

Molecular Dynamics Simulations to Analyze the Stability and Interactions of this compound-Target Complexes

Following the static predictions from molecular docking, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a ligand-protein complex over time. These simulations are crucial for assessing the stability of the predicted binding pose and for analyzing the intricate network of interactions that hold the complex together. For this compound, MD simulations can provide valuable insights into the conformational changes and interaction patterns when bound to a target protein, such as a protein kinase.

MD simulations typically involve calculating the trajectory of atoms and molecules over a specific period, allowing for the observation of the flexibility of both the ligand and the protein. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand-protein complex over the simulation time suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket. nih.gov RMSF analysis, on the other hand, helps to identify the flexibility of individual amino acid residues in the protein, highlighting regions that are crucial for ligand binding and protein function. nih.gov

In the context of quinazolinone derivatives bound to protein kinases like EGFR and VEGFR, MD simulations have been used to confirm the stability of the interactions predicted by molecular docking. nih.govnih.gov For instance, studies on quinazolinone-morpholine hybrids have shown that strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 are maintained for a significant portion of the simulation time. nih.gov This indicates a stable and persistent binding mode. The RMSD and RMSF values for these complexes often exhibit high stability, with minimal fluctuations, further corroborating the stability of the ligand-protein interaction. nih.gov

The following table summarizes findings from MD simulations of related quinazolinone-protein complexes, which can be extrapolated to predict the behavior of this compound.

| Compound Class | Target Protein | Key MD Simulation Findings | Reference |

| Quinazolinone-morpholine hybrid | VEGFR1 & VEGFR2 | Stable hydrogen bond interactions maintained for >90% of simulation time. | nih.gov |

| Quinazolinone-morpholine hybrid | VEGFR1 & VEGFR2 | RMSD and RMSF values indicate high stability of the ligand-protein complexes. | nih.gov |

| S-Alkylated quinazolin-4(3H)-ones | EGFR & VEGFR-2 | Examination of the binding mode and interaction within the enzyme binding pockets. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior. For this compound, quantum chemical calculations can offer deep insights into its intrinsic properties, which are fundamental to its interaction with biological targets.

One of the primary applications of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-protein binding.

Below is a table summarizing the types of information that can be obtained from quantum chemical calculations for a molecule like this compound, based on studies of similar compounds.

| Calculated Property | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | The delocalized π-electron systems of the naphthalene and quinazolinone rings will contribute to the HOMO. |

| LUMO Energy | Electron-accepting ability | The LUMO is likely to be distributed over the quinazolinone ring, particularly around the carbonyl group. |

| HOMO-LUMO Gap | Chemical reactivity and stability | The energy gap will provide an indication of the molecule's overall reactivity. |

| Molecular Electrostatic Potential (MEP) | Charge distribution and interaction sites | Electron-rich regions are expected around the nitrogen and oxygen atoms, while the aromatic rings will have regions of varying potential. |

| Mulliken Atomic Charges | Charge on individual atoms | Provides a quantitative measure of the charge distribution and potential for electrostatic interactions. |

In essence, quantum chemical calculations provide a fundamental understanding of the electronic characteristics of this compound. This knowledge is crucial for rationalizing its binding mode with target proteins and for guiding the design of new analogues with improved electronic properties for enhanced biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In the process of drug discovery and development, it is essential to evaluate the pharmacokinetic properties of a potential drug candidate. Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine the bioavailability and in vivo fate of a compound. In silico ADME prediction models have become indispensable tools for the early assessment of these properties, helping to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of drug development.

For this compound, various computational tools and web servers can be used to predict its ADME properties. These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. The predictions are often guided by established rules, such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness and oral bioavailability.

The predicted ADME profile for this compound would likely indicate good oral bioavailability, a common feature of many quinazolinone derivatives. nih.gov The naphthalene moiety would increase the lipophilicity of the molecule, which could enhance its absorption but might also affect its solubility and metabolic stability. The quinazolinone core is generally stable, but it can be subject to metabolic transformations, such as hydroxylation.

The following table presents a hypothetical in silico ADME profile for this compound, based on typical values for similar quinazolinone-based compounds found in the literature.

| ADME Property | Predicted Value/Characteristic | Implication for Drug-Likeness |

| Absorption | ||

| Oral Bioavailability | High | Favorable for oral administration. |

| Intestinal Absorption | High | Good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | High | The extent of binding will affect the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isoforms (e.g., CYP3A4, CYP2D6) | Needs to be evaluated to avoid drug-drug interactions. |

| Excretion | ||

| Route of Elimination | Primarily hepatic metabolism followed by renal and/or biliary excretion. | Typical for many small molecule drugs. |

| Toxicity | ||

| hERG Blockade | Low to Moderate Risk | Important to assess for potential cardiotoxicity. |

| Mutagenicity (Ames test) | Likely Non-mutagenic | Favorable for safety. |

| Hepatotoxicity | Low to Moderate Risk | Should be monitored during preclinical development. |

Virtual Screening Techniques for Identifying Novel Analogues or Targets Related to this compound

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). Both methodologies can be effectively applied to discover novel analogues of this compound or to identify new potential protein targets for this compound.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. In this approach, a library of compounds is docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity or docking score. For this compound, SBVS could be used to screen for new analogues by using the known crystal structure of a target kinase (e.g., EGFR or VEGFR) and searching for compounds that have a similar or better predicted binding mode and affinity.

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target protein. Instead, it uses the chemical structure of a known active compound (a ligand) as a template to search for other compounds with similar properties. This can be done through 2D similarity searching, where compounds are compared based on their chemical fingerprints, or through 3D shape-based screening, where the shape and electrostatic properties of the compounds are compared. Using this compound as a query, LBVS could be employed to identify structurally similar compounds from large chemical databases that are likely to share its biological activity.

Furthermore, virtual screening can also be used in reverse, a technique known as reverse docking or target fishing. In this approach, a single compound, such as this compound, is docked against a panel of different protein structures to identify potential new targets. This can help in understanding the polypharmacology of the compound (its ability to interact with multiple targets) and in repurposing it for new therapeutic indications.

The table below outlines the different virtual screening strategies that can be applied in the study of this compound.

| Virtual Screening Technique | Application for this compound | Expected Outcome |

| Structure-Based Virtual Screening (SBVS) | Screening compound libraries against a known target (e.g., EGFR, VEGFR). | Identification of novel quinazolinone analogues with potentially improved binding affinity. |

| Ligand-Based Virtual Screening (LBVS) | Using the structure of this compound to search for similar compounds. | Discovery of structurally diverse compounds that may have similar biological activity. |

| Reverse Docking (Target Fishing) | Docking this compound against a library of protein structures. | Identification of new potential biological targets and pathways for the compound. |

Chemoinformatics and Machine Learning Applications in the Study of this compound

Chemoinformatics and machine learning are rapidly evolving fields that are transforming drug discovery by enabling the analysis of large and complex chemical and biological datasets. proquest.com These computational approaches can be powerfully applied to the study of this compound and its analogues to predict their biological activities, understand structure-activity relationships (SAR), and design new compounds with improved properties.

One of the primary applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By using a dataset of quinazolinone derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds like this compound. These models can also identify the key molecular descriptors (e.g., physicochemical properties, topological indices) that are most important for the desired biological effect.

Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, are increasingly being used to build more sophisticated and predictive QSAR models. nih.gov These methods can handle large and high-dimensional datasets and can capture complex, non-linear relationships between chemical structure and biological activity. For the quinazolinone scaffold, machine learning models could be trained to predict various properties, including inhibitory activity against specific kinases, cytotoxicity against cancer cell lines, and ADME-Tox profiles.

Another important application of chemoinformatics is in chemical space analysis and library design. By analyzing the chemical space of known quinazolinone derivatives, it is possible to identify areas of the chemical space that are underexplored and to design new libraries of compounds with high diversity and novelty. This can lead to the discovery of new analogues of this compound with unique structural features and potentially improved biological activities.

The table below highlights some of the key applications of chemoinformatics and machine learning in the study of this compound.

| Application | Description | Potential Outcome |

| QSAR Modeling | Development of mathematical models to predict the biological activity of quinazolinone derivatives based on their chemical structure. | Prediction of the potency of this compound and guidance for the design of more active analogues. |

| Machine Learning-based Prediction | Use of advanced algorithms to build predictive models for various biological and pharmacokinetic properties. | More accurate prediction of kinase inhibition, cytotoxicity, and ADME-Tox properties. |

| Chemical Space Analysis | Exploration of the structural diversity of known quinazolinone compounds. | Identification of novel chemical scaffolds and opportunities for new compound design. |

| Pharmacophore Modeling | Identification of the 3D arrangement of chemical features that are essential for biological activity. | A 3D model that can be used for virtual screening and the design of new active compounds. |

| De Novo Design | Computational generation of new molecular structures with desired properties. | Creation of novel quinazolinone derivatives with optimized activity and pharmacokinetic profiles. |

Future Research Directions and Unaddressed Gaps for 6 Naphthalene 2 Yl 3h Quinazolin 4 One

Exploration of Emerging Therapeutic Indications for 6-(Naphthalene-2-yl)-3H-quinazolin-4-one

The diverse pharmacological activities of quinazolinone derivatives suggest that this compound could have therapeutic potential beyond currently established areas. mdpi.com While the primary focus for many quinazolinones has been on cancer, future research should explore a broader range of diseases. mdpi.com

Key emerging areas for investigation include:

Neurodegenerative Diseases: Given the ability of some quinazolinones to penetrate the blood-brain barrier, investigating the potential of this compound in models of Alzheimer's or Parkinson's disease is a logical next step. nih.gov

Antiviral Activity: The quinazoline (B50416) scaffold has been explored for its antiviral properties. mdpi.com Systematic screening of this compound against a panel of viruses could uncover novel therapeutic applications.

Metabolic Disorders: Some heterocyclic compounds have shown promise in managing metabolic diseases. Investigating the effect of this specific quinazolinone derivative on pathways related to diabetes and obesity represents a significant unaddressed gap.

| Potential Therapeutic Area | Rationale for Exploration | Key Research Question |

| Neurodegenerative Diseases | Lipophilicity of the quinazolinone core may allow for blood-brain barrier penetration. nih.gov | Does this compound modulate pathways implicated in neuronal degeneration? |

| Viral Infections | The quinazoline scaffold has demonstrated antiviral potential in other derivatives. mdpi.com | What is the efficacy of this compound against a diverse range of viral pathogens? |

| Metabolic Syndrome | Novel heterocyclic compounds are being investigated for their roles in metabolic regulation. | Can this compound influence key targets in metabolic pathways? |

Development of Advanced Methodologies for Investigating this compound at the Systems Level

To fully understand the biological effects of this compound, a shift from a single-target approach to a systems-level investigation is necessary. drugtargetreview.com Systems biology offers a holistic view of how a compound interacts with complex biological networks. taylorfrancis.com

Advanced methodologies that could be employed include:

Proteomics and Metabolomics: Mass spectrometry-based proteomics and metabolomics can provide a global snapshot of the changes in protein and metabolite levels within a cell or organism upon treatment with the compound. drugtargetreview.com This can help in identifying primary targets and off-target effects.

Computational Modeling: Integrating experimental data into computational models can help predict the compound's mechanism of action and potential side effects. taylorfrancis.com This in silico approach can guide further experimental validation.

High-Throughput Screening: Utilizing advanced screening platforms can rapidly assess the activity of this compound across a wide range of cellular models and targets.

| Methodology | Objective | Expected Outcome |

| Proteomics | To identify protein expression changes induced by the compound. | A list of potential protein targets and affected pathways. |

| Metabolomics | To analyze alterations in metabolic profiles. | Insight into the compound's impact on cellular metabolism. |

| Computational Modeling | To predict biological activity and off-target effects. taylorfrancis.com | A prioritized list of hypotheses for experimental testing. |

Challenges and Opportunities in Advancing this compound as a Lead Compound

The journey from a promising hit to a viable drug candidate is fraught with challenges. For this compound, these will likely involve optimizing its pharmacological profile.

Challenges:

Improving Potency and Selectivity: Enhancing the compound's activity against its intended target while minimizing off-target effects is a primary hurdle. nih.gov

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for ensuring the compound reaches its target in sufficient concentrations and for an appropriate duration.

Synthetic Accessibility: Developing a cost-effective and scalable synthetic route is essential for further development. nih.gov

Opportunities:

Structural Versatility: The quinazolinone scaffold is amenable to chemical modification, offering numerous opportunities to fine-tune its properties. nih.gov Structure-activity relationship (SAR) studies can guide these modifications.

Molecular Hybridization: Combining the quinazolinone core with other pharmacophores could lead to hybrid molecules with enhanced or novel activities. rsc.org

| Development Stage | Key Challenge | Potential Opportunity |

| Lead Identification | Insufficient potency or selectivity. | Rational drug design based on target structure. |

| Lead Optimization | Poor pharmacokinetic profile (ADME). nih.gov | Chemical modifications to improve solubility and metabolic stability. |

| Preclinical Development | Toxicity or lack of in vivo efficacy. | Formulation strategies to improve bioavailability and reduce toxicity. |

Potential for Combination Therapies Involving this compound

Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. rsc.org Investigating this compound in combination with other drugs could unlock synergistic effects and overcome drug resistance.

Potential combination strategies include:

With Standard Chemotherapy: In an oncology setting, this compound could be used to sensitize cancer cells to traditional cytotoxic agents.

With Targeted Therapies: Combining it with drugs that inhibit other key signaling pathways could lead to a more profound and durable response.

With Immunotherapies: Exploring its potential to modulate the tumor microenvironment could open avenues for combination with immune checkpoint inhibitors.

Novel Delivery Systems for this compound in Preclinical Models

The efficacy of a drug is often limited by its delivery to the target site. Novel drug delivery systems can improve the therapeutic index of this compound by enhancing its solubility, stability, and targeted delivery.

Promising delivery systems for preclinical evaluation include:

Liposomes: These lipid-based nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their delivery. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be engineered to release the compound in a sustained manner, improving its pharmacokinetic profile. nih.gov

Micelles: These self-assembling nanostructures are particularly useful for solubilizing poorly water-soluble compounds like many quinazolinone derivatives.

| Delivery System | Key Advantage | Preclinical Goal |

| Liposomes | Biocompatibility and ability to encapsulate diverse drugs. nih.gov | To improve tumor-specific delivery and reduce systemic toxicity. |

| Polymeric Nanoparticles | Sustained drug release and biodegradability. nih.gov | To enhance bioavailability and reduce dosing frequency. |

| Micelles | Enhanced solubility of hydrophobic compounds. | To improve the formulation of this compound for in vivo studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Naphthalene-2-yl)-3H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with naphthalene-based aldehydes or ketones. For example, heterogeneous solid acid catalysts (e.g., silica-supported acids) enable efficient cyclization under mild conditions, achieving yields up to 85% with high purity confirmed by NMR (δH 7.2–8.5 ppm for aromatic protons) and mass spectrometry ([M+1]+ at m/z 275) . Alternative green methods use oxidative coupling between stable substrates (e.g., benzyl alcohol and 2-aminobenzamide) under basic conditions (e.g., t-BuONa) with oxygen as an oxidant, yielding up to 84% . Reaction optimization should prioritize solvent selection (DMF vs. ethanol), temperature (120–150°C), and catalyst recyclability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Answer :

- 1H/13C NMR : Aromatic protons in the naphthalene and quinazolinone moieties appear as multiplet signals between δ 7.2–8.5 ppm. The carbonyl (C=O) resonance in 13C NMR is typically δ 160–165 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+1]+ or [M+Na]+) confirm molecular weight (e.g., m/z 275 for [M+1]+), while fragmentation patterns (e.g., loss of CO or naphthalene groups) validate structural motifs .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1615 cm⁻¹) are key markers .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : The compound may pose risks via inhalation (H333), skin contact (H313), or ingestion (H303). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from oxidizers. Emergency protocols include rinsing eyes with water (15 minutes) and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

- Answer : Discrepancies often arise from impurities in starting materials (e.g., naphthalene-2-carbaldehyde purity) or variations in catalyst activity. For example, silica-supported catalysts may degrade after three cycles, reducing yields from 85% to 60% . Cross-validate data using multiple techniques:

- HPLC : Quantify purity (>95% for pharmacological studies).

- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., C: 78.5% vs. 77.8% indicates solvent residues) .

- Control Experiments : Replicate green synthesis conditions () to assess reproducibility of oxidative coupling vs. traditional cyclocondensation.

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Answer : Introduce substituents at the quinazolinone C2 or C6 positions to enhance pharmacological properties:

- Electron-Withdrawing Groups (e.g., -Cl, -CF3) : Improve metabolic stability (e.g., 2-(3-trifluoromethoxyphenyl) derivatives show increased bioavailability) .

- Hydrophobic Moieties (e.g., naphthyl, heptadecyl) : Enhance membrane permeability, as seen in antibacterial assays where lipophilic chains improve MIC values against S. aureus .

- Methodology : Use Suzuki coupling or Mannich reactions to introduce substituents, followed by in vitro screening (e.g., kinase inhibition assays) .

Q. How do computational methods aid in predicting the compound’s reactivity or binding affinity?

- Answer :

- DFT Calculations : Model transition states for cyclocondensation to identify rate-limiting steps (e.g., nucleophilic attack energy barriers) .

- Molecular Docking : Predict interactions with biological targets (e.g., EGFR tyrosine kinase). For example, naphthalene’s planar structure may π-stack with phenylalanine residues, while the quinazolinone carbonyl forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME assess logP (optimal ~3.5) and CYP450 inhibition risks to prioritize derivatives for synthesis .

Q. What advanced analytical approaches address challenges in quantifying trace impurities or degradation products?

- Answer :

- LC-MS/MS : Detect sub-ppm impurities (e.g., residual anthranilic acid) using MRM transitions specific to the compound’s fragmentation .

- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies major degradants via UPLC-PDA. For example, oxidation at the naphthalene ring forms quinone derivatives, necessitating argon-blanketed storage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.